molecular formula C17H22I3N3O8 B13722587 Iopamidol-d3

Iopamidol-d3

Cat. No.: B13722587
M. Wt: 780.1 g/mol
InChI Key: XQZXYNRDCRIARQ-FYFSCIFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iopamidol-d3 is a deuterated form of Iopamidol, a nonionic, low-osmolar iodinated contrast agent. It is primarily used in diagnostic imaging, particularly in angiography, to enhance the visibility of internal structures. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of the compound due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iopamidol-d3 involves several steps, starting with the iodination of a benzene ring. The key intermediate, 5-amino-2,4,6-triiodoisophthalyl dichloride, is reacted with 2(S)-acetoxypropionyl chloride to form the acetyloxy derivative. This intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the quality and yield of the final product. The purification steps are crucial to remove any impurities and achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Iopamidol-d3 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the iodine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various iodinated derivatives and deuterated analogs, which are useful for further research and development .

Scientific Research Applications

Iopamidol-d3 has a wide range of applications in scientific research:

Mechanism of Action

Iopamidol-d3 works by enhancing the contrast of blood vessels and tissues during imaging procedures. It achieves this by absorbing X-rays, which allows for clearer visualization of internal structures. The compound is excreted unchanged through the kidneys, making it suitable for use in patients with various medical conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iopamidol-d3 is unique due to its deuterated form, which provides advantages in research applications, particularly in studying the pharmacokinetics and metabolism of iodinated contrast agents. The stable isotopic labeling allows for more precise tracking and analysis in various scientific studies .

Properties

Molecular Formula

C17H22I3N3O8

Molecular Weight

780.1 g/mol

IUPAC Name

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodo-5-[[(2S)-3,3,3-trideuterio-2-hydroxypropanoyl]amino]benzene-1,3-dicarboxamide

InChI

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i1D3

InChI Key

XQZXYNRDCRIARQ-FYFSCIFKSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O

Origin of Product

United States

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